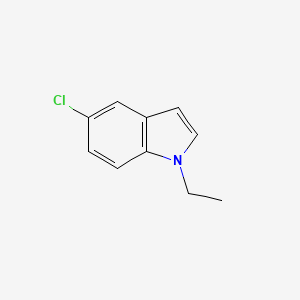

5-Chloro-1-ethyl-1H-indole

Description

Contextualization of Indole (B1671886) Scaffolds in Modern Chemical Synthesis and Methodology Development

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry and materials science. nih.gov Its unique electronic properties and the reactivity of its pyrrole (B145914) ring make it a versatile building block for the synthesis of complex molecular architectures. rsc.orgrsc.org The development of novel synthetic methodologies to construct and functionalize the indole core remains an active area of research, driven by the constant demand for new therapeutic agents and functional materials. thieme-connect.comacs.org The indole framework is present in numerous FDA-approved drugs, highlighting its therapeutic relevance. mdpi.com

The ability of the indole ring to participate in a variety of chemical transformations, including electrophilic substitution, cycloadditions, and transition-metal-catalyzed cross-coupling reactions, has led to a rich and diverse chemistry. rsc.orgacs.org Modern synthetic strategies often focus on the direct and selective functionalization of the indole C-H bonds, offering more efficient and atom-economical routes to novel derivatives. researchgate.net

Significance of Halogenated and N-Substituted Indoles as Building Blocks in Chemical Research

The introduction of halogen atoms and N-substituents onto the indole scaffold significantly modulates its physicochemical and biological properties. Halogenation, for instance, can enhance metabolic stability, improve membrane permeability, and introduce a handle for further synthetic transformations through cross-coupling reactions. researchgate.netmdpi.com The position and nature of the halogen substituent can have a profound impact on the biological activity of the resulting molecule. mdpi.com

N-substitution of the indole nitrogen is another critical modification that influences the molecule's properties. The substituent at the N-1 position can affect the electronic nature of the indole ring, its steric profile, and its ability to participate in hydrogen bonding. This, in turn, can dictate the molecule's interaction with biological targets. The synthesis of N-alkylated indoles is a common strategy in medicinal chemistry to fine-tune the pharmacological profile of a lead compound. mdpi.comrsc.org

Overview of Contemporary Research Trajectories and Unexplored Potential of 5-Chloro-1-ethyl-1H-indole

This compound itself is a specific example of a halogenated and N-substituted indole. While research on this exact molecule is not as extensive as for some other indole derivatives, its structural motifs are present in a variety of researched compounds. For instance, derivatives of 5-chloro-indole have been investigated for their potential as anticancer agents and inhibitors of various enzymes. mdpi.com The ethyl group at the N-1 position is a common feature in many biologically active indole derivatives.

The combination of the 5-chloro and 1-ethyl substituents in this compound presents a unique set of properties that warrant further investigation. The chloro group at the 5-position deactivates the indole ring towards certain electrophilic substitutions while providing a site for cross-coupling reactions. The ethyl group at the N-1 position can influence the compound's lipophilicity and steric interactions.

Contemporary research often involves the synthesis of derivatives of this core structure. For example, the introduction of a carbaldehyde group at the 3-position, forming this compound-3-carbaldehyde, provides a reactive handle for further synthetic modifications. bldpharm.com Similarly, the synthesis of 5-chloro-1-ethylindoline-2,3-dione (B2457467) from related starting materials opens up avenues for creating more complex heterocyclic systems. imist.ma

The unexplored potential of this compound lies in its application as a building block for the synthesis of novel compounds with potential therapeutic applications. Its unique substitution pattern could lead to the discovery of molecules with novel biological activities or improved pharmacological properties compared to existing indole-based drugs. Further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is therefore a promising avenue for future studies in medicinal and organic chemistry.

Interactive Data Tables

Table 1: Physicochemical Properties of Selected Indole Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP |

| 5-Chloro-1H-indole-3-ethylamine | C10H11ClN2 | 194.66 | 1.2 |

| This compound-3-carbaldehyde | C11H10ClNO | 207.66 | - |

| Methyl 5-chloro-1H-indole-2-carboxylate | C10H8ClNO2 | 209.63 | 2.126 |

| Ethyl 5-chloro-1-methyl-1H-indole-2-carboxylate | C12H12ClNO2 | 237.68 | - |

| 5-Chloro-2-(phenylsulfonyl)-1H-indole | C14H10ClNO2S | 291.8 | - |

LogP values are calculated predictions.

Table 2: Spectroscopic Data for a Related Compound: 5-chloro-1-ethylindoline-2,3-dione

| Type of Spectroscopy | Nucleus | Chemical Shift (δ, ppm) |

| 1H NMR | HAr | 7.53-7.54 (d) |

| 1H NMR | HAr | 7.51-7.52 (d) |

| 1H NMR | HAr | 6.83-6.86 (d) |

| 1H NMR | CH2 | 3.72-3.79 (q) |

| 1H NMR | CH3 | 1.28 (t) |

| 13C NMR | C=O | 186.65 |

| 13C NMR | N-C=O | 163.38 |

| 13C NMR | Cq | 142.86, 129.49, 122.96 |

| 13C NMR | CHAr | 137.68, 125.45, 111.29 |

| 13C NMR | CH2 | 35.16 |

| 13C NMR | CH3 | 12.46 |

Data obtained from a study on the synthesis of new heterocyclic systems derived from 5-chloro-1H-indole-2,3-dione. imist.ma

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1-ethylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN/c1-2-12-6-5-8-7-9(11)3-4-10(8)12/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXECDNSWOFHZKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC2=C1C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00591524 | |

| Record name | 5-Chloro-1-ethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112194-57-7 | |

| Record name | 5-Chloro-1-ethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 1 Ethyl 1h Indole and Precursor Structures

Classical Approaches to Indole (B1671886) Core Synthesis Relevant to Chlorinated and N-Alkylated Derivatives

Classical indole syntheses, developed over a century ago, remain relevant for their robustness and scalability. Adaptations of these methods are frequently employed for the synthesis of halogenated and N-alkylated indoles like 5-Chloro-1-ethyl-1H-indole.

Adaptations of the Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a stalwart in heterocyclic chemistry. wikipedia.org It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgminia.edu.eg For the synthesis of this compound, the process would logically start with (4-chlorophenyl)hydrazine and an appropriate carbonyl compound, followed by N-ethylation.

The general mechanism commences with the formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.org Subsequent protonation and a wikipedia.orgwikipedia.org-sigmatropic rearrangement lead to an imine intermediate. This intermediate then cyclizes and eliminates ammonia (B1221849) to form the aromatic indole ring. wikipedia.org

A significant advancement is the one-pot, three-component Fischer indolisation–N-alkylation protocol. rsc.orgrsc.org This method allows for the rapid synthesis of 1,2,3-trisubstituted indoles from readily available aryl hydrazines, ketones, and alkyl halides, often in under 30 minutes and without the need for anhydrous or inert conditions. rsc.orgrsc.org This approach is highly amenable to creating diverse indole libraries. rsc.org For instance, the reaction of (4-chlorophenyl)hydrazine with a suitable ketone and subsequent addition of an ethylating agent like ethyl iodide in a single pot would be a direct route.

The choice of catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃. wikipedia.org The Buchwald modification offers a palladium-catalyzed route to the necessary N-arylhydrazone precursors by coupling aryl bromides with hydrazones. wikipedia.org Furthermore, the effect of terminal alkylation of the hydrazine (B178648) has been studied, revealing that N-alkylated hydrazines can lead to higher yields and faster reaction rates under milder conditions. acs.org

| Starting Materials | Reaction Type | Key Features |

| (4-chlorophenyl)hydrazine, Carbonyl compound, Ethyl halide | One-pot, three-component Fischer Indole Synthesis/N-alkylation | Rapid, high-yielding, operationally simple. rsc.orgrsc.org |

| (4-chlorophenyl)hydrazine, Carbonyl compound | Stepwise Fischer Indole Synthesis | Classical, robust, scalable. wikipedia.org |

| 4-chloro-bromobenzene, Hydrazone | Buchwald Modification | Palladium-catalyzed formation of hydrazone precursor. wikipedia.org |

Madelung and Reissert Indole Synthesis Pathways

The Madelung synthesis provides an alternative, albeit often harsher, route to indoles through the intramolecular cyclization of N-phenylamides using a strong base at high temperatures. wikipedia.org To synthesize this compound via this method, one would start with N-acetyl-2-amino-5-chlorotoluene, which would first be ethylated on the nitrogen, followed by a base-induced cyclization. The original conditions often involved sodium or potassium alkoxides at temperatures between 200–400 °C. wikipedia.org Milder conditions have been developed using strong, non-nucleophilic bases like n-butyllithium. chemcess.com

The Reissert indole synthesis involves the reaction of an ortho-nitrotoluene with diethyl oxalate (B1200264) to form an ethyl o-nitrophenylpyruvate intermediate. wikipedia.org This is followed by a reductive cyclization using reagents like zinc in acetic acid to furnish the indole-2-carboxylic acid, which can then be decarboxylated. wikipedia.org For the target molecule, the synthesis would begin with 4-chloro-2-nitrotoluene. After the initial condensation and reductive cyclization to form 5-chloroindole-2-carboxylic acid, N-ethylation and subsequent decarboxylation would be required. Continuous-flow hydrogenation has been shown to be an efficient method for the reductive cyclization step in Reissert syntheses. akjournals.com

| Method | Starting Material Example | Key Transformation |

| Madelung Synthesis | N-ethyl-N-(4-chloro-2-methylphenyl)acetamide | Intramolecular cyclization using a strong base. wikipedia.org |

| Reissert Synthesis | 4-chloro-2-nitrotoluene and diethyl oxalate | Reductive cyclization of an o-nitrophenylpyruvate derivative. wikipedia.org |

Modern Catalytic Strategies for Indole Formation and Derivatization

Modern synthetic chemistry has seen a surge in the development of transition metal-catalyzed reactions, offering milder conditions, higher efficiency, and greater functional group tolerance compared to classical methods.

Transition Metal-Catalyzed Cyclization Reactions for Indole Construction

Palladium and copper catalysts are at the forefront of modern indole synthesis. The Larock indole synthesis, a palladium-catalyzed heteroannulation, is a versatile method that couples an ortho-iodoaniline with a disubstituted alkyne. wikipedia.org To produce a 5-chloroindole (B142107) derivative, one would start with 4-chloro-2-iodoaniline. N-ethylation could be performed either on the starting aniline (B41778) or on the resulting indole product. The reaction proceeds through oxidative addition of the aryl iodide to Pd(0), alkyne coordination, migratory insertion, and reductive elimination to form the indole ring. wikipedia.org

Copper-catalyzed methods have also gained prominence due to the lower cost of the metal. researchgate.netbohrium.com These reactions often involve the cyclization of 2-alkynylanilines. researchgate.net For instance, a copper(II)-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives can be performed in a water and methanol (B129727) mixture at room temperature. organic-chemistry.org The synthesis of this compound could be envisioned starting from 2-alkynyl-4-chloroaniline, followed by N-ethylation, or by using an N-ethylated precursor directly.

| Catalyst System | Reaction Type | Precursors | Key Advantages |

| Palladium(II) acetate | Larock Indole Synthesis | o-iodoaniline, disubstituted alkyne | High versatility, good yields. wikipedia.org |

| Copper(I) or (II) salts | Cyclization of 2-alkynylanilines | 2-alkynylaniline derivatives | Lower catalyst cost, mild conditions. researchgate.netorganic-chemistry.org |

| Palladium/Norbornene | Catellani-type reaction | Aryl iodide, internal alkyne, amine source | Vicinal difunctionalization of aryl halides. nih.gov |

C-H Activation Methodologies for Direct Functionalization

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of indole rings, avoiding the need for pre-functionalized substrates. mdpi.comresearchgate.net Transition metals like palladium, rhodium, and ruthenium are commonly employed. mdpi.comacs.org

These methods allow for the regioselective introduction of substituents at various positions of the indole core. researchgate.net For the synthesis of this compound, a strategy could involve the direct C-H chlorination of a 1-ethyl-1H-indole precursor. However, controlling regioselectivity can be challenging due to the inherent reactivity of the C3 and C2 positions. chim.it Therefore, directing groups are often employed to guide the metal catalyst to a specific C-H bond. researchgate.net For instance, a removable directing group at the N1 position could be used to facilitate chlorination at the C5 position, followed by removal of the directing group and subsequent N-ethylation.

Palladium-catalyzed C-H activation has been used for the arylation, alkenylation, and alkylation of indoles. acs.orgmdpi.com Similarly, ruthenium and rhodium catalysts have shown great utility in C-H functionalization reactions to construct the indole scaffold or to modify it. mdpi.comacs.org While direct C5-chlorination via C-H activation is a developing area, the principles of C-H functionalization offer a promising avenue for more efficient syntheses of compounds like this compound in the future.

Regioselective Chlorination and N-Ethylation Protocols

The synthesis of this compound can be approached by first constructing the 1-ethyl-1H-indole core and then introducing the chlorine atom, or by starting with a chlorinated indole and then performing the N-ethylation.

Regioselective Chlorination: The direct chlorination of 1-ethyl-1H-indole would likely lead to a mixture of products, with the C3 position being the most reactive towards electrophilic substitution. bhu.ac.in Therefore, to achieve regioselective chlorination at the C5 position, one would typically start with a precursor that already contains the chlorine atom, such as 4-chloroaniline (B138754) or a derivative thereof, and then construct the indole ring using one of the methods described above.

N-Ethylation: The N-alkylation of indoles is a well-established transformation. bhu.ac.in Classical methods often employ a strong base like sodium hydride in a solvent such as DMF or THF, followed by the addition of an ethylating agent like ethyl iodide or ethyl bromide. rsc.org These conditions are generally effective and provide high selectivity for N-alkylation over C-alkylation. rsc.org The N-ethylation of 5-chloro-1H-indole would proceed under these standard conditions to yield the target compound.

Alternatively, phase transfer catalysis offers a milder and often more convenient method for N-alkylation. researchgate.net Using a base like potassium carbonate in the presence of a phase transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) can facilitate the ethylation of 5-chloro-1H-indole with an ethyl halide in a biphasic system.

| Transformation | Reagents and Conditions | Substrate |

| N-Ethylation | Sodium hydride, ethyl iodide, DMF/THF | 5-chloro-1H-indole |

| N-Ethylation | Potassium carbonate, ethyl bromide, TBAB, DMF | 5-chloro-1H-indole |

Halogenation Techniques for Indole Ring Systems

The introduction of a halogen, such as chlorine, onto the indole ring is a critical step in the synthesis of this compound. Regioselective halogenation of the indole nucleus can be challenging due to the presence of multiple reactive sites. However, specific methods have been developed to achieve chlorination at the C5 position.

One common approach involves the direct chlorination of an indole precursor. For instance, the use of N-chlorosuccinimide (NCS) is a well-established method for the chlorination of indoles. The reaction conditions, including the choice of solvent and temperature, play a crucial role in directing the regioselectivity of the halogenation.

Another strategy involves a two-step process of bis-iodination followed by a selective dehalogenation. For example, ethyl 1H-indole-2-carboxylate can be treated with iodine and sodium periodate (B1199274) in the presence of sulfuric acid and ethanol (B145695) to yield the C3,C5-diiodo derivative. tandfonline.com Subsequent selective dehalogenation at the C3 position can then be achieved, leaving the desired C5-halogenated indole. tandfonline.com

Alkylation Strategies for Indole Nitrogen Atoms under Diverse Conditions (e.g., Phase Transfer Catalysis)

The ethyl group is introduced onto the nitrogen atom of the indole ring through an alkylation reaction. This transformation is typically carried out on a pre-existing 5-chloro-1H-indole scaffold.

A widely used method for N-alkylation involves the use of a base and an alkylating agent. Strong bases like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) are effective in deprotonating the indole nitrogen, forming a nucleophilic indolide anion. This anion then readily reacts with an ethyl halide, such as ethyl iodide or ethyl bromide, to furnish the N-ethylated product.

Phase Transfer Catalysis (PTC) offers a versatile and often milder alternative for the N-alkylation of indoles. unife.itscispace.comimist.maresearchgate.net This technique is particularly useful when dealing with substrates that are sensitive to harsh reaction conditions. In a typical PTC setup, the reaction is carried out in a two-phase system, consisting of an aqueous phase and an organic phase. unife.it A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetra-n-butylammonium bromide), facilitates the transfer of the deprotonated indole from the aqueous phase to the organic phase, where it can react with the alkylating agent. scispace.comimist.ma This method often leads to high yields and can be performed under basic conditions using reagents like potassium carbonate. scispace.comimist.ma The use of PTC for the N-alkylation of 5-chloro-1H-indole-2,3-dione has been reported. scispace.comimist.maresearchgate.netresearchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of indole derivatives to minimize environmental impact and improve sustainability. openmedicinalchemistryjournal.comscilit.comtandfonline.comnih.gov

Solvent-Free and Aqueous Medium Reactions

A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. rsc.org Research has focused on developing solvent-free reaction conditions or utilizing environmentally benign solvents like water. rsc.orgrsc.orgresearchgate.net For instance, some indole syntheses can be carried out under solvent-free conditions, often with microwave irradiation to accelerate the reaction. openmedicinalchemistryjournal.comtandfonline.com The use of water as a solvent is also a significant green approach, promoting sustainability in the synthesis of indole derivatives. rsc.orgresearchgate.net

Development of Sustainable Catalytic Systems

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. rsc.orgrsc.org In the context of indole synthesis, various sustainable catalytic systems have been explored. These include the use of solid acid catalysts and nanocatalysts, which can often be recovered and reused, reducing waste and cost. openmedicinalchemistryjournal.comscilit.com For example, a biochar-modified g-C3N4·SO3H catalyst has been developed for the synthesis of bis-indole derivatives in water, showcasing a sustainable and versatile approach. rsc.org

Derivatization and Functionalization Strategies for Novel Indole Scaffolds

Synthesis of Complex Polycyclic Systems Incorporating the 5-Chloro-1-ethyl-1H-indole Moiety

Building upon the this compound core to create fused or bridged polycyclic systems introduces significant structural complexity and rigidity. These strategies are paramount in synthesizing novel molecular architectures.

Annulation reactions are powerful methods for constructing new rings onto an existing molecular framework. For the this compound moiety, cycloaddition reactions represent a primary route to fused heterocycles. One such approach is the [3+2] annulation, where the indole (B1671886) acts as the three-atom component. Organocatalytic dearomative [3+2] annulation of N-alkyl-3-alkylindoles with quinone monoketals has been shown to produce benzofuro[2,3-b]indolines in moderate to good yields researchgate.net. This methodology, catalyzed by acids like camphorsulfonic acid (L-CSA), could be applied to 3-substituted this compound derivatives to generate analogous fused systems researchgate.net.

Various other strategies for synthesizing fused heterocyclic compounds, such as Diels-Alder reactions, ring-closing metathesis, and other cyclization reactions, are also applicable airo.co.in. For instance, a derivative of this compound functionalized with a diene at the C2 or C3 position could undergo a Diels-Alder reaction to form a new six-membered ring. Similarly, palladium-catalyzed processes are widely used to facilitate the coupling and subsequent cyclization to form fused systems mdpi.comrsc.org.

The table below summarizes representative annulation reactions on indole scaffolds that are applicable to this compound derivatives.

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference Example Yield |

|---|---|---|---|---|

| [3+2] Annulation | N-alkyl-3-methylindole + Quinone Monoketal | L-CSA (10 mol%) | Benzofuro[2,3-b]indoline | 51-83% researchgate.net |

| Palladium-Catalyzed Cyclization | o-Alkynyl Anilines | Pd(OAc)₂, Ligand | Fused Indoles | ~83% mdpi.com |

| NBS-Induced Annulation | 3-(1H-indol-3-yl)-N-alkoxypropanamide | N-Bromosuccinimide (NBS), Base | Fused/Spirocyclic Indolines | Not specified rsc.org |

Intramolecular cyclization of pre-functionalized this compound derivatives is a direct and efficient method for creating polycyclic systems. This strategy involves introducing a side chain onto the indole core, typically at the C2 or C3 position, which contains a reactive group capable of cyclizing back onto the indole ring.

A notable example involves the synthesis of pyrido[3,4-b]indol-1-ones. Starting from a 5-chloro-indole-2-carboxamide derivative, an intramolecular cyclization can be induced to form the fused pyridone ring tandfonline.com. This transformation highlights how functional groups on the indole core can be leveraged to construct adjacent heterocyclic systems. Similarly, metal-free intramolecular cyclization of 2-alkenylanilines, proceeding through an oxidation-cyclization-elimination sequence, offers another route to indole-based structures nih.gov.

Palladium-catalyzed reactions are also instrumental in facilitating intramolecular cyclizations. For instance, an aniline-tethered alkynyl cyclohexadienone can undergo a Pd(OAc)₂-catalyzed cyclization to form complex fused indoles mdpi.com. Radical cyclizations, often mediated by transition metals like manganese or titanium, provide another pathway for constructing complex molecules from suitably substituted indole precursors thieme-connect.de. These methods could be adapted for derivatives of this compound bearing appropriate side chains for cyclization.

Side Chain Modifications and Elaborations on the Indole Core

Modifying side chains or introducing new functional appendages to the this compound core is essential for fine-tuning its chemical properties and for structure-reactivity studies.

The interconversion of functional groups is a cornerstone of synthetic chemistry, allowing for the elaboration of molecular scaffolds. For the this compound system, the manipulation of carboxylic acid and its derivatives at the C2 or C3 position is particularly well-documented in analogous systems.

Ethyl 5-chloro-1H-indole-2-carboxylate is a common starting material nih.govresearchgate.netchemimpex.com. The ester group can be hydrolyzed (saponified) to the corresponding carboxylic acid using a base such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) tandfonline.commdpi.com. This carboxylic acid is a versatile intermediate that can be converted into a variety of other functional groups.

One of the most important transformations is amidation. The carboxylic acid can be coupled with various amines using standard peptide coupling reagents to form amides. Research has demonstrated the synthesis of a wide range of 5-chloro-indole-2-carboxamides by coupling the corresponding carboxylic acid with different amines, showcasing the robustness of this method tandfonline.commdpi.com. Conversely, a carboxylic acid can be converted back to an ester via Fischer esterification, which involves treatment with an alcohol in the presence of an acid catalyst masterorganicchemistry.com.

The table below outlines key functional group interconversions relevant to the this compound scaffold, based on closely related derivatives.

| Starting Material | Transformation | Reagents | Product | Reference |

|---|---|---|---|---|

| Ethyl 5-chloro-indole-2-carboxylate | Saponification (Hydrolysis) | LiOH or NaOH, Ethanol (B145695)/Water | 5-Chloro-indole-2-carboxylic acid | tandfonline.commdpi.com |

| 5-Chloro-indole-2-carboxylic acid | Amidation | Amine, Coupling Reagent (e.g., BOP) | 5-Chloro-indole-2-carboxamide | tandfonline.com |

| Carboxylic Acid | Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | masterorganicchemistry.com |

Introducing diverse chemical groups onto the indole core is crucial for probing structure-reactivity relationships. The Vilsmeier-Haack reaction is a classic and efficient method for introducing a formyl (-CHO) group onto electron-rich aromatic rings, including indoles nrochemistry.comchemistrysteps.comorganic-chemistry.org. This reaction typically occurs at the C3 position of the indole ring, which is the most nucleophilic site stackexchange.com. The reaction uses a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) jk-sci.comijpcbs.com. The resulting 3-formyl-5-chloro-1-ethyl-1H-indole is a valuable intermediate, as the aldehyde can be further modified into a wide array of other functional groups.

Another powerful strategy is C-H functionalization, which allows for the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. Transition metal-catalyzed C-H functionalization of indoles provides an efficient route to various derivatives nankai.edu.cn. For example, iron-catalyzed reactions of indoles with α-aryl-α-diazoesters lead to functionalization at the C3 position nankai.edu.cn. This approach could be used to introduce diverse ester appendages onto the this compound core.

Targeted Regioselective Functionalization for Chemical Structure-Reactivity Relationship Studies

The regioselectivity of reactions on the this compound core is governed by the electronic properties of the indole nucleus and the influence of the existing substituents. Understanding and controlling where new substituents are introduced is fundamental for systematic structure-reactivity studies.

The indole ring has multiple sites susceptible to electrophilic attack. For the pyrrole (B145914) moiety, the C3 position is generally the most reactive towards electrophiles. This preference is because the cationic intermediate formed by attack at C3 allows the positive charge to be delocalized without disrupting the aromaticity of the fused benzene (B151609) ring stackexchange.com. Therefore, reactions like formylation, acylation, and halogenation are expected to occur preferentially at C3. Functionalization at the C2 position is less common via electrophilic substitution but can be achieved through directed ortho-lithiation, where a strong base removes the C2 proton, followed by quenching with an electrophile.

The benzene portion of the indole ring also undergoes electrophilic substitution, although it is generally less reactive than the pyrrole ring. The regiochemical outcome is controlled by the combined directing effects of the pyrrole nitrogen and the C5-chloro substituent. The nitrogen atom acts as an activating, ortho-, para-director, strongly favoring substitution at C4 and C6. The chlorine atom at C5 is a deactivating group but also directs incoming electrophiles to its ortho positions (C4 and C6) youtube.com. Thus, the C4 and C6 positions are electronically activated for electrophilic aromatic substitution. Computational tools can also be employed to predict the most likely sites of reaction with high accuracy nih.gov.

The expected regioselectivity for electrophilic substitution on this compound is summarized below.

| Position | Relative Reactivity | Governing Factors | Typical Reactions |

|---|---|---|---|

| C3 | Highest | Most electron-rich position; stable cationic intermediate. | Vilsmeier-Haack, Friedel-Crafts Acylation, Halogenation, C-H Alkylation. |

| C2 | Low (for electrophiles) | Less stable cationic intermediate. Can be activated via lithiation. | Deprotonation-alkylation. |

| C4 & C6 | Moderate | Ortho positions to both the activating nitrogen and the directing chloro group. | Nitration, Sulfonation, Halogenation (under forcing conditions). |

| C7 | Low | Sterically hindered and less electronically activated. | Substitution is rare. |

Spectroscopic and Computational Characterization of 5 Chloro 1 Ethyl 1h Indole and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation of Novel Indole (B1671886) Derivatives

The precise characterization of newly synthesized indole derivatives relies on a combination of modern spectroscopic methods. Each technique offers unique insights into the molecular structure, from the connectivity of atoms to the nature of chemical bonds and electronic transitions.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D methods)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are employed to establish atomic connectivity and stereochemistry.

For N-alkylated indoles, the absence of the N-H proton signal (typically found downfield, >8.0 ppm) is a key diagnostic feature. In the case of 5-Chloro-1-ethyl-1H-indole, the ethyl group introduces characteristic signals in the ¹H NMR spectrum: a quartet for the methylene protons (-CH₂) and a triplet for the methyl protons (-CH₃), typically found in the upfield region. The substitution at the N-1 position also influences the chemical shifts of the pyrrole (B145914) ring protons, H-2 and H-3.

The substitution pattern on the benzene (B151609) ring is confirmed by the coupling patterns of the aromatic protons. For a 5-chloro substituted indole, H-4 typically appears as a doublet, H-6 as a doublet of doublets, and H-7 as a doublet.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | ~7.1-7.3 | ~128-130 |

| H-3 | ~6.4-6.6 | ~101-103 |

| H-4 | ~7.6 (d) | ~121-123 |

| H-6 | ~7.1 (dd) | ~120-122 |

| H-7 | ~7.2 (d) | ~111-113 |

| N-CH₂ | ~4.1 (q) | ~40-42 |

| N-CH₂-CH₃ | ~1.4 (t) | ~15-17 |

| C-2 | - | ~128-130 |

| C-3 | - | ~101-103 |

| C-3a | - | ~129-131 |

| C-4 | - | ~121-123 |

| C-5 | - | ~125-127 |

| C-6 | - | ~120-122 |

| C-7 | - | ~111-113 |

Note: Data are predicted based on analogous compounds such as 5-chloroindole (B142107) and other N-alkylated indoles. rsc.orgnih.gov d = doublet, dd = doublet of doublets, q = quartet, t = triplet.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This accuracy allows for the calculation of a unique molecular formula.

For this compound (C₁₀H₁₀ClN), the expected monoisotopic mass can be calculated with high precision. Furthermore, the presence of the chlorine atom results in a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This leads to two major peaks in the mass spectrum for the molecular ion: [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1. This isotopic signature is a key confirmation of the presence of a single chlorine atom in the molecule.

Table 2: Calculated Exact Mass and Isotopic Pattern for this compound

| Ion Formula | Calculated m/z | Isotope | Relative Abundance (%) |

|---|---|---|---|

| [C₁₀H₁₀³⁵ClN]⁺ | 179.0502 | [M]⁺ | 100 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. These techniques are complementary; FT-IR measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

In the FT-IR spectrum of an N-alkylated indole like this compound, the characteristic N-H stretching vibration (typically around 3300-3500 cm⁻¹) is absent. Key observable bands include:

Aromatic C-H stretching: Found just above 3000 cm⁻¹.

Aliphatic C-H stretching: From the ethyl group, observed just below 3000 cm⁻¹.

C=C aromatic ring stretching: Multiple bands in the 1450-1620 cm⁻¹ region.

C-N stretching: Typically in the 1200-1350 cm⁻¹ region.

C-Cl stretching: A strong band usually observed in the 600-800 cm⁻¹ region.

Raman spectroscopy is particularly useful for identifying non-polar bonds, and the C=C stretching vibrations of the indole ring often produce strong Raman signals. scialert.netmdpi.com

Table 3: Characteristic Vibrational Frequencies for Substituted Indoles

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium | Strong |

| Aliphatic C-H Stretch | 2980-2850 | Medium-Strong | Medium-Strong |

| Aromatic C=C Stretch | 1620-1450 | Medium-Strong | Strong |

| C-N Stretch | 1350-1200 | Strong | Medium |

| Aromatic C-H Bend (out-of-plane) | 900-700 | Strong | Weak |

UV-Vis Spectroscopy for Electronic Structure Insights

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the promotion of electrons from lower to higher energy orbitals. For aromatic systems like indole, the absorption bands are typically due to π → π* transitions. The parent indole molecule exhibits two main absorption bands, one around 260-290 nm and a stronger one near 210-220 nm. nist.gov

Substitution on the indole ring can cause shifts in these absorption maxima (λ_max). The introduction of a chloro group (an auxochrome) and an N-ethyl group is expected to cause a slight bathochromic (red) shift in the absorption bands compared to the unsubstituted indole. The specific solvent used can also influence the λ_max values due to solute-solvent interactions. researchgate.net

X-ray Crystallography for Absolute Structure and Conformational Analysis

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine the precise positions of atoms, bond lengths, and bond angles.

Single Crystal X-ray Diffraction for Precise Bond Lengths and Angles

While a crystal structure for this compound is not publicly available, data from closely related derivatives such as ethyl 5-chloro-1H-indole-2-carboxylate can provide valuable insights into the expected geometry. researchgate.net

In the crystal structure of ethyl 5-chloro-1H-indole-2-carboxylate, the indole ring system is essentially planar. researchgate.net The bond lengths and angles within the fused ring system are consistent with its aromatic character. The C-Cl bond length is a key parameter, and intermolecular interactions, such as hydrogen bonding (in the case of N-H indoles) or π-π stacking, dictate the packing of molecules in the crystal lattice. For this compound, van der Waals forces and dipole-dipole interactions would be the primary drivers of the crystal packing arrangement.

Table 4: Selected Crystallographic Data for the Derivative Ethyl 5-chloro-1H-indole-2-carboxylate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a (Å) | 10.570(3) |

| b (Å) | 5.617(2) |

| c (Å) | 18.091(5) |

| β (°) | 105.681(4) |

| Volume (ų) | 1034.0 |

Source: Crystallographic data for ethyl 5-chloro-1H-indole-2-carboxylate. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state architecture of this compound and its derivatives is governed by a variety of non-covalent intermolecular interactions that dictate the crystal packing. The substitution of the indole nitrogen with an ethyl group precludes the formation of classical N-H···acceptor hydrogen bonds, which are often dominant in the crystal structures of N-H containing indoles. Consequently, weaker interactions such as halogen bonds, C-H···π interactions, and π-π stacking become crucial in defining the supramolecular assembly.

The aromatic indole core facilitates π-π stacking interactions, which are fundamental in the packing of many aromatic molecules. nih.govnih.govmdpi.com These interactions can occur between the indole rings of adjacent molecules, often in a parallel-displaced or T-shaped arrangement to minimize electrostatic repulsion. The presence of the chloro- and ethyl-substituents can modulate the electronic nature and steric profile of the indole ring, thereby influencing the geometry and strength of these π-π stacking interactions. nih.gov Computational studies on halogenated 3-methylindole dimers have shown that halogenation significantly affects the stability of stacking, a principle that extends to 5-chloroindole derivatives. nih.gov

While a specific crystal structure for this compound is not detailed in the provided search results, data from the closely related compound, ethyl 5-chloro-2-indolecarboxylate, reveals that molecules in its crystal structure are linked by intermolecular N-H···O hydrogen bonds, forming centrosymmetric dimers. researchgate.net For N-ethylated derivatives, the absence of the N-H donor proton means that C-H bonds from the ethyl group or the aromatic ring may form weak C-H···O or C-H···N hydrogen bonds if suitable acceptor atoms are present on neighboring molecules.

| Interaction Type | Potential Participating Groups | Significance in Crystal Packing |

|---|---|---|

| π-π Stacking | Indole aromatic rings | Major contributor to the assembly of aromatic molecules, influenced by substituents. nih.govnih.gov |

| Halogen Bonding | C5-Cl group with a nucleophilic atom | Directional interaction that can significantly influence molecular orientation. mdpi.comnih.gov |

| C-H···π Interactions | Ethyl C-H or aromatic C-H with indole ring of an adjacent molecule | Contributes to the stabilization of the crystal lattice. mdpi.com |

| C-H···Cl Interactions | Ethyl C-H or aromatic C-H with C5-Cl group | Weak hydrogen bonding that aids in dense packing. researchgate.net |

Theoretical and Computational Chemistry Studies

Theoretical and computational methods provide profound insights into the molecular properties, reactivity, and spectroscopic characteristics of this compound, complementing experimental findings.

Density Functional Theory (DFT) is a powerful computational tool used extensively to investigate the electronic properties of indole derivatives. chemrxiv.orgresearchgate.net Calculations, typically using functionals like B3LYP with basis sets such as 6-311+G**, provide optimized molecular geometries and detailed electronic structure information. researchgate.net

For a molecule like this compound, DFT calculations are employed to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the electron-donating ability of the molecule, while the LUMO relates to its electron-accepting character. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netyoutube.comyoutube.com In substituted indoles, both the chloro and ethyl groups influence the energy and localization of these orbitals. The electron-withdrawing nature of the chlorine atom is expected to lower the energy of the HOMO, while the electron-donating effect of the N-ethyl group would raise it.

Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, visualize the charge distribution across the molecule. These maps identify electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. lupinepublishers.comresearchgate.net For this compound, the MEP would highlight the nucleophilic character of the C3 position of the indole ring and the electronegative potential around the chlorine atom.

| Calculated Parameter | Typical DFT Functional/Basis Set | Information Obtained |

|---|---|---|

| Optimized Molecular Geometry | B3LYP/6-31G(d,p) | Provides bond lengths, bond angles, and dihedral angles for the most stable conformation. aip.org |

| HOMO/LUMO Energies | B3LYP/6-311+G** | Determines the HOMO-LUMO gap, indicating chemical reactivity and electronic excitation properties. researchgate.net |

| Molecular Electrostatic Potential (MEP) | B3LYP/6-31G(d,p) | Identifies reactive sites for electrophilic and nucleophilic attack. lupinepublishers.comresearchgate.net |

| Mulliken Atomic Charges | B3LYP/6-31G(d,p) | Quantifies the partial charge distribution on each atom in the molecule. lupinepublishers.com |

Ab initio quantum chemical methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), along with DFT, are instrumental in predicting the spectroscopic properties of molecules like this compound. nih.govasianpubs.org These calculations can accurately forecast vibrational frequencies (FT-IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.govnih.gov

Theoretical calculations of vibrational spectra aid in the assignment of experimental bands to specific molecular motions. nih.govnih.gov By computing the harmonic vibrational frequencies, researchers can correlate calculated modes with observed peaks, although calculated frequencies are often scaled to better match experimental data due to the neglect of anharmonicity and the use of a gas-phase model. nih.gov For halogenated compounds, these calculations can accurately predict the vibrational modes associated with the carbon-chlorine bond. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like Gauge-Independent Atomic Orbital (GIAO). The calculated shifts provide a theoretical benchmark that can help in the structural elucidation and assignment of complex experimental spectra. aip.org

The ethyl group is not rigid and can adopt various conformations by rotation around the N-C and C-C single bonds. While some conformations may be sterically hindered, several low-energy states are likely accessible at room temperature. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as receptors in a biological system or reactants in a chemical transformation. Conformational analyses have been performed on other N-alkylated indoles to understand their preferred geometries. mdpi.com

Computational chemistry provides powerful tools for predicting the reactivity and regioselectivity of chemical reactions. For this compound, a key reaction is electrophilic aromatic substitution. The indole nucleus is electron-rich and generally undergoes electrophilic attack preferentially at the C3 position. However, the selectivity is influenced by the substituents. The N-ethyl group is an activating group, reinforcing the high electron density at C3. The chlorine at C5 is a deactivating but ortho-, para-directing group.

The regioselectivity of reactions like halogenation or nitration can be predicted by calculating the relative stabilities of the possible sigma-complex intermediates (Wheland intermediates) using DFT. nih.gov The reaction pathway that proceeds through the most stable intermediate is generally favored. This method has been shown to provide accurate predictions for halogenation reactions on various aromatic systems. nih.gov Alternatively, reactivity can be predicted by examining the frontier orbitals; the site with the highest HOMO density is often the most susceptible to electrophilic attack.

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural properties of molecules with their biological activity or, in this context, their chemical reactivity. jocpr.commdpi.com When focused on chemical reactions, these models are often referred to as Quantitative Structure-Reactivity Relationships (QSRR).

A QSRR study on a series of indole derivatives, including this compound, would aim to build a mathematical model that predicts the efficiency of a specific chemical transformation (e.g., reaction rate, yield, or selectivity). This is achieved by:

Generating Descriptors: Calculating a wide range of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as steric properties (e.g., molecular volume), electronic properties (e.g., dipole moment, atomic charges), and topological properties (e.g., connectivity indices).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) to create an equation that links a selection of these descriptors to the observed experimental reactivity. eurjchem.com

Validation: Rigorously validating the model to ensure its statistical significance and predictive power, often using techniques like leave-one-out cross-validation and evaluation with an external test set of compounds. jocpr.commdpi.com

Such models can provide valuable insights into the molecular features that govern the efficiency of a transformation, guiding the optimization of reaction conditions or the design of more reactive substrates. eurjchem.com

Applications of 5 Chloro 1 Ethyl 1h Indole As a Synthetic Synthon in Chemical Disciplines

Role as a Precursor in the Synthesis of Complex Organic Molecules

The 5-Chloro-1-ethyl-1H-indole scaffold serves as a foundational unit for elaborating more complex molecules, particularly those containing advanced heterocyclic systems. Its defined substitution pattern allows for predictable, regioselective reactions, making it a reliable starting point in multi-step synthetic campaigns.

The indole (B1671886) nucleus is a versatile precursor for constructing fused and linked heterocyclic systems. niscpr.res.inluc.edu Substituted indoles, including halogenated and N-alkylated variants, can undergo various cyclization and coupling reactions to yield novel, larger ring systems. For instance, methodologies applied to related indole structures demonstrate how the this compound core could be utilized. Research has shown that substituted indoles can serve as substrates in transition-metal-catalyzed reactions to build more complex frameworks. One such example is the rhodium-catalyzed C-H alkynylation, which has been successfully applied to a wide range of C4-, C5-, and C6-substituted indoles to produce C2-alkynylated products. acs.org This highlights the potential for selectively functionalizing the C2 position of this compound to create precursors for further cyclization.

Furthermore, synthetic strategies often involve the functionalization of the indole core followed by intramolecular cyclization. An electrochemically induced tandem reaction has been developed for the selective N1-alkylation and C3-halogenation of indoles, efficiently generating N-alkyl-3-halo-indoles which are key intermediates. researchgate.net This indicates that the this compound structure is amenable to further functionalization at its reactive C3 position, opening pathways to diverse heterocyclic targets.

Table 1: Potential Heterocyclic Systems Derived from Substituted Indole Cores

| Starting Material Type | Reaction Type | Resulting Heterocyclic System |

| Substituted Indole | Transition-Metal-Catalyzed C-H Alkynylation | C2-Alkynylated Indoles |

| Indole | Electrochemical N-Alkylation & C3-Halogenation | N-Alkyl-3-halo-indoles |

| 2-Alkenyl Anilines | Oxidative Cyclization | N-H Indoles |

In the field of asymmetric synthesis, creating molecules with specific three-dimensional arrangements is crucial. The indole scaffold is a key component in many chiral molecules of biological interest. acs.orgnih.gov While direct stereoselective N-alkylation of the indole core presents challenges due to the nitrogen atom's weak nucleophilicity, various strategies have been developed to introduce chirality. mdpi.com

This compound can act as an intermediate in syntheses where a stereocenter is installed in a subsequent step. For example, organocatalytic methods have been developed for the enantioselective Friedel-Crafts alkylation of indoles at the C3 position. princeton.edu A 6-chloro substituted indole has been successfully used in such a reaction, demonstrating that electron-deficient indoles are viable substrates. princeton.edu This suggests that this compound could be similarly alkylated in an enantioselective manner to produce chiral building blocks.

Moreover, advanced catalytic systems, such as those using copper hydride (CuH), have enabled the ligand-controlled, regiodivergent synthesis of either N- or C3-alkylated chiral indoles. nih.gov This approach employs N-(benzoyloxy)indoles as electrophilic partners, showcasing how modification of the indole nitrogen can lead to controlled, stereoselective C-C bond formation. nih.gov Nickel-catalyzed methods have also emerged for the enantioselective synthesis of N-alkylindoles through the coupling of N-indolyl-substituted alkenes with various bromides, achieving high yields and enantioselectivity. nih.gov These modern synthetic methods underscore the potential of the this compound framework as a key intermediate in complex, stereoselective syntheses.

Development of Novel Synthetic Methodologies Using Indole Frameworks

The unique reactivity of the indole ring system makes it an ideal substrate for exploring and developing new chemical reactions. The specific substitutions on this compound can be used to tune reactivity and explore the scope of novel transformations.

The development of new catalysts often relies on the synthesis of novel ligands that can modulate the properties of a metal center. While not extensively documented for this compound itself, the principles of ligand design suggest its potential utility. The N-ethyl group provides steric bulk near the coordination site, while the 5-chloro substituent acts as an electron-withdrawing group, altering the electronic properties of the indole system.

These features are critical in catalysis. For instance, in copper-catalyzed N-alkylation of indoles, the choice of ligand is crucial for reaction efficiency. rsc.org Similarly, in enantioselective alkylations, chiral ligands are used to control the stereochemical outcome. nih.gov The modular nature of the indole scaffold allows for systematic variation of substituents like the chloro and ethyl groups, making it a suitable platform for designing and screening new ligands for a variety of transition-metal-catalyzed processes.

Substituted indoles are frequently used as benchmark substrates to test the scope and limitations of new chemical reactions. The predictable reactivity of the C2 and C3 positions, along with the influence of substituents on the benzene (B151609) ring, provides a rich platform for methodological development.

Recent research has demonstrated several novel transformations using substituted indoles:

Photochemical C2–H Alkylation : A metal-free, light-driven protocol has been developed for the direct C2–H alkylation of indoles using α-iodosulfones. The reaction proceeds through the formation of halogen-bonded complexes and provides a green synthetic route to functionalized indoles. nih.gov

Electrochemical Difunctionalization : An electrochemically induced reaction allows for the simultaneous N1-alkylation and C3-halogenation of indoles. This method uses an alkyl halide as the source for both the alkyl and halide moieties, showcasing high atom economy. researchgate.net

Rhodium–Silver Cooperative C–H Alkynylation : A cooperative catalytic system enables the C-H alkynylation of indoles at room temperature, even in green, bio-based solvents. This method is effective for a wide range of substituted indoles. acs.org

Table 2: Novel Reactions Explored Using Indole Substrates

| Reaction Class | Key Features | Position Functionalized |

| Photochemical Homolytic Aromatic Substitution | Metal-free, light-driven, uses halogen-bonded complexes | C2 |

| Electrochemical Tandem Reaction | Oxidant-free, high atom economy, difunctionalization | N1 and C3 |

| Cooperative C-H Activation | Mild conditions, use of green solvents | C2 |

Advanced Materials Science Research (focused on intrinsic chemical properties, not performance metrics)

The intrinsic chemical properties of functionalized indoles make them attractive candidates for research in materials science, particularly in the field of organic electronics and crystal engineering. The this compound molecule possesses specific features that could be exploited in the design of new materials.

The presence of the chlorine atom introduces a significant electronic perturbation. As a halogen, it is electron-withdrawing and can participate in halogen bonding—a specific, non-covalent interaction that can be used to control the self-assembly of molecules in the solid state. This directed interaction is a powerful tool in crystal engineering for designing materials with specific packing motifs and, consequently, tailored physical properties.

Potential in π-Conjugated Systems for Electronic Materials

The core indole ring system is an electron-rich aromatic structure, which is a fundamental prerequisite for components used in π-conjugated systems. Such systems are integral to the development of organic electronic materials used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The applicability of this compound to this field stems from several structural features:

Indole as an Electron Donor: The indole nucleus itself can act as an effective electron-donating unit in "push-pull" chromophores, which are molecules with distinct electron-donating and electron-accepting parts that can exhibit useful optical and electronic properties. N-alkylation of the indole, as with the N-ethyl group in this compound, has been shown to be a viable strategy for incorporating indole donors into such systems nih.gov.

Influence of Substituents:

N-ethyl group: The ethyl group at the N-1 position enhances the solubility of the molecule in organic solvents, a critical factor for the solution-based processing of electronic materials. It also ensures that the indole nitrogen is not available for reactions that could disrupt the π-system, thereby improving the stability of potential materials.

5-chloro group: The chlorine atom is an electron-withdrawing group via induction but can also donate electron density through resonance. This substitution can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the indole ring. Fine-tuning these energy levels is crucial for designing materials with specific electronic or optical properties, such as the color of emission in an OLED or the charge-transfer characteristics in a solar cell.

While related indole derivatives have been investigated for their potential in optoelectronics, specific experimental data, such as HOMO/LUMO levels or performance in electronic devices for this compound, are not extensively documented in current research. The theoretical potential remains based on the fundamental properties of the substituted indole scaffold.

| Property | Structural Feature of this compound | Implication for Electronic Materials |

| π-Conjugation | Bicyclic aromatic indole core | Forms the basis of a π-conjugated system, capable of charge transport. |

| Electron Donating | Electron-rich indole ring | Can be used as the donor component in push-pull architectures. |

| Solubility | N-ethyl group | Improves processability in common organic solvents for device fabrication. |

| Energy Level Tuning | 5-chloro substituent | Modifies the electronic energy levels (HOMO/LUMO) of the indole unit. |

Role in Polymer Chemistry and Functional Material Precursors

The structure of this compound also suggests its potential as a monomer or a precursor for functional polymers. Indole-based polymers are of interest due to their electrochemical and optical activity.

The potential roles for this compound in polymer chemistry include:

Monomer for Conjugated Polymers: The indole ring can be polymerized through various coupling reactions (e.g., at the C2, C3, C4, or C7 positions) to form conjugated polymers. These polymers could have interesting conductive or electrochromic properties. The N-ethyl group prevents N-H reactivity, directing polymerization to the carbon positions of the ring and enhancing the stability of the resulting polymer chain.

Functional Precursor: The chlorine atom at the 5-position provides a reactive site for further functionalization. It can be used as a handle for cross-coupling reactions (like Suzuki or Stille coupling) to either attach the indole unit to a pre-existing polymer backbone or to create more complex monomers before polymerization. This allows for the synthesis of well-defined polymer structures researchgate.net.

| Potential Role | Relevant Structural Feature | Benefit in Polymer Chemistry |

| Monomer | Indole ring with reactive C-H bonds | Can be polymerized to form electroactive and photoactive materials. |

| Precursor | 5-chloro group | Acts as a reactive site for cross-coupling to build more complex monomers or attach to polymer chains. |

| Stabilizer | N-ethyl group | Prevents unwanted side-reactions at the nitrogen atom during polymerization and improves solubility. |

Future Research Directions and Unexplored Avenues in 5 Chloro 1 Ethyl 1h Indole Chemistry

Emerging Synthetic Strategies for Highly Substituted Indole (B1671886) Derivatives

The development of novel and efficient methods for the functionalization of the indole core is a primary focus in organic chemistry. researchgate.net For 5-Chloro-1-ethyl-1H-indole, future research could leverage several cutting-edge strategies to create a diverse library of highly substituted derivatives.

Transition-Metal-Catalyzed C-H Functionalization: Direct C-H bond activation has become a powerful tool for modifying complex molecules without the need for pre-functionalized starting materials. beilstein-journals.orgwiley.com Future work could focus on the selective C-H functionalization of the this compound core at various positions (C2, C3, C4, C6, and C7). rsc.org Methodologies employing palladium, rhodium, or iridium catalysts could enable the introduction of aryl, alkenyl, alkyl, and other functional groups with high regioselectivity, a significant challenge given the multiple potential reaction sites on the indole ring. rsc.orgacs.org

Photocatalysis: Visible-light photocatalysis offers a green and mild alternative to traditional synthetic methods, allowing for the generation of radical intermediates under gentle conditions. nih.govacs.org This approach could be used for the alkylation, arylation, or trifluoromethylation of the indole scaffold. The photocatalytic generation of radicals from unactivated bromoalkanes could be applied to indole functionalization, providing a safe alternative to traditional methods. acs.org

Flow Chemistry: Continuous flow microreactors are transforming chemical synthesis by offering enhanced safety, scalability, and reaction control. mdpi.comresearchgate.net Implementing flow chemistry for the synthesis of this compound derivatives could enable the use of unstable intermediates and hazardous reagents more safely. nih.gov This technology allows for precise control over reaction parameters like temperature and residence time, often leading to higher yields and purities compared to batch processes. thieme-connect.com

Table 1: Emerging Synthetic Strategies for Indole Functionalization

| Strategy | Key Advantages | Potential Application on this compound |

|---|---|---|

| C-H Functionalization | Atom and step economy; avoids pre-functionalization. beilstein-journals.org | Direct arylation, alkenylation, or alkynylation at C2, C3, C4, C6, or C7 positions. |

| Photocatalysis | Mild reaction conditions; use of visible light; green chemistry. nih.govacs.org | Radical-mediated introduction of alkyl, acyl, and fluoroalkyl groups. |

| Flow Chemistry | Enhanced safety, scalability, reproducibility, and process control. mdpi.comnih.gov | Rapid synthesis and optimization of multi-step sequences to build complex derivatives. |

Advanced Mechanistic Studies Employing Cutting-Edge Analytical Techniques

A deeper understanding of reaction mechanisms is crucial for the development of more efficient and selective synthetic methods. Future studies on this compound should employ a combination of advanced computational and experimental techniques to elucidate the intricate details of its transformations.

Computational Chemistry: Density Functional Theory (DFT) calculations have become indispensable for studying reaction mechanisms. jlu.edu.cnniscpr.res.in For indole transformations, DFT can be used to map potential energy surfaces, calculate the energies of intermediates and transition states, and rationalize observed regioselectivity. acs.orgresearchgate.net Such studies could predict the most favorable sites for C-H activation or electrophilic substitution on the this compound scaffold, guiding experimental design. mdpi.com

In-situ Spectroscopic Analysis: Techniques such as in-situ NMR and FT-IR spectroscopy allow for the real-time monitoring of reactions. This enables the direct observation of transient intermediates and catalytic species that are often missed by traditional offline analysis. Applying these techniques to reactions involving this compound could provide direct evidence for proposed mechanistic pathways, such as the formation of specific organometallic intermediates in cross-coupling reactions.

Advanced Mass Spectrometry: High-resolution mass spectrometry techniques, such as Electrospray Ionization (ESI-MS), are powerful tools for identifying and characterizing reaction intermediates, including short-lived catalytic species. These methods could be employed to intercept and analyze key intermediates in the functionalization of this compound, providing critical insights into the catalytic cycle.

Table 2: Advanced Techniques for Mechanistic Studies

| Technique | Type of Information Provided | Relevance to Indole Chemistry |

|---|---|---|

| Density Functional Theory (DFT) | Reaction pathways, transition state energies, electronic structures. jlu.edu.cnresearchgate.net | Predicting regioselectivity, understanding catalyst behavior. |

| In-situ NMR/FT-IR | Real-time concentration profiles of reactants, intermediates, and products. | Direct observation of transient species, kinetic analysis. |

| High-Resolution Mass Spectrometry | Identification and structural characterization of reaction components. | Detecting catalytic intermediates and byproducts in complex mixtures. |

Integration of Machine Learning and Artificial Intelligence for Rational Design of Indole Transformations

Prediction of Reaction Outcomes and Regioselectivity: The indole nucleus has multiple non-equivalent C-H bonds, making regioselectivity a persistent challenge. ML models, including graph neural networks, can be trained on large reaction datasets to predict the major product of a reaction with high accuracy. nih.govrsc.orgresearchgate.net Such models could be applied to predict the most likely site of functionalization for this compound under various conditions, saving significant experimental time and resources. figshare.comscite.ai

Optimization of Reaction Conditions: AI-driven platforms, often coupled with high-throughput experimentation (HTE), can efficiently navigate the multi-dimensional parameter space of a chemical reaction (e.g., temperature, concentration, catalyst, solvent). beilstein-journals.org Algorithms like Bayesian optimization can intelligently suggest the next set of experiments to perform to rapidly identify the optimal conditions for yield, selectivity, or other desired outcomes. preprints.org This approach could be used to quickly optimize a novel transformation of this compound.

Computer-Aided Synthesis Planning (CASP): Retrosynthesis software powered by AI can propose viable synthetic routes to complex target molecules. As these tools become more sophisticated, they could be used to design novel, efficient, and sustainable pathways to elaborate derivatives of this compound, potentially uncovering non-intuitive synthetic strategies.

Exploration of Novel Chemical Transformations and Reactions on the this compound Scaffold

Beyond established reactivity patterns, there is significant scope for discovering and developing novel transformations on the this compound core. Future research should aim to exploit the unique electronic and steric properties of this specific scaffold.

Site-Selective C-H Functionalization: While C-H functionalization is an emerging strategy, its application to this specific scaffold is largely unexplored. A systematic study of directing-group-free C-H activation at the C2, C3, C4, C6, and C7 positions would be highly valuable.

Cross-Coupling Reactions at the C5-Position: The chlorine atom at the C5 position represents a key handle for modification via transition-metal-catalyzed cross-coupling reactions. While activating C-Cl bonds can be challenging, modern catalyst systems have shown increasing efficacy. Future work could explore Suzuki, Sonogashira, Stille, Buchwald-Hartwig, and other cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds at this position. mdpi.comacs.org

Dearomatization Reactions: The conversion of the planar indole ring into three-dimensional indoline (B122111) skeletons is a powerful strategy for generating structural complexity. Exploring dearomative reactions of this compound, such as catalytic asymmetric dearomatization, could provide access to novel chiral building blocks with potential applications in medicinal chemistry.

Table 3: Unexplored Reaction Avenues for this compound

| Reaction Type | Target Position | Bond Formed | Potential Significance |

|---|---|---|---|

| Palladium-Catalyzed C-H Arylation | C2, C4, C6, C7 | C-C (Aryl) | Access to biaryl-indole structures. |

| Sonogashira Cross-Coupling | C5 (from C-Cl) | C-C (Alkynyl) | Introduction of a versatile alkynyl handle for further modification. |

| Buchwald-Hartwig Amination | C5 (from C-Cl) | C-N | Synthesis of novel amino-indole derivatives. |

| Asymmetric Dearomatization | Pyrrole (B145914) Ring | C-C, C-Heteroatom | Creation of chiral, sp³-rich indoline scaffolds. |

Role in Supramolecular Chemistry and Self-Assembly Processes

The structural features of this compound make it an interesting candidate for studies in supramolecular chemistry and crystal engineering. The interplay of non-covalent interactions can direct the self-assembly of molecules into well-defined, ordered architectures.

Halogen Bonding: The chlorine atom at the C5 position can act as a halogen bond donor. nih.govsemanticscholar.org A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom and a Lewis base. researchgate.net This interaction could be a key design element in the crystal engineering of this compound derivatives, directing their assembly into predictable supramolecular structures such as tapes, sheets, or more complex networks. rsc.orgmdpi.com The strength and directionality of halogen bonds make them a powerful tool for controlling solid-state packing. nih.govresearchgate.net

π-π Stacking: The planar, aromatic indole core is capable of participating in π-π stacking interactions. The interplay between halogen bonding from the C5-chloro group and π-π stacking of the indole rings could lead to unique and stable self-assembled structures.

Future research in this area could involve the co-crystallization of this compound with various halogen bond acceptors to systematically study these interactions and generate novel supramolecular materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-1-ethyl-1H-indole, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves alkylation of 5-chloroindole using ethylating agents (e.g., ethyl iodide) in the presence of a base like NaH. For optimization, reaction parameters such as solvent polarity (DMF or THF), temperature (60–80°C), and stoichiometric ratios should be systematically varied. Monitoring via TLC and purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) is critical . Yield improvements (e.g., 42% in similar indole syntheses) can be achieved by stepwise isolation of intermediates and avoiding side reactions like over-alkylation .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Follow hazard statements H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled). Use PPE (gloves, goggles, lab coat) and work in a fume hood. Waste must be segregated and disposed via certified chemical waste services to prevent environmental contamination . For spills, neutralize with inert absorbents and avoid aqueous washdowns due to potential halogenated byproducts .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Employ a combination of techniques:

- 1H/13C NMR : Confirm substitution patterns (e.g., ethyl group at N1, chloro at C5) by comparing shifts to analogous compounds like 5-fluoro-1H-indole derivatives .

- Mass spectrometry (FAB-HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns for chlorine .

- HPLC : Assess purity (>95%) using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL software provides definitive bond lengths, angles, and torsional parameters. For example, SHELX refinement can distinguish between positional isomers (e.g., chloro at C5 vs. C6) and confirm ethyl group orientation. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts . For macromolecular analogs, SHELXPRO can interface with PDB validation tools to ensure structural integrity .

Q. What strategies address contradictions in spectroscopic or bioactivity data for this compound derivatives?

- Methodological Answer :

- Data Triangulation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare to computational predictions (e.g., DFT-calculated shifts) .

- Bioactivity Discrepancies : Replicate assays under standardized conditions (e.g., fixed IC50 protocols) and control for variables like solvent (DMSO vs. aqueous buffers) .

- Statistical Analysis : Apply ANOVA or t-tests to evaluate significance of observed differences, ensuring sample sizes are statistically powered .

Q. How can reaction conditions be tailored to minimize byproducts in this compound synthesis?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance electrophilic alkylation but may promote hydrolysis; alternative solvents like dichloromethane can reduce side reactions .

- Catalyst Screening : Test Lewis acids (e.g., CuI) or phase-transfer catalysts to improve regioselectivity, as demonstrated in triazole-linked indole syntheses .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify intermediate species .

Q. What analytical methods are suitable for studying the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH), then quantify degradation via HPLC. Compare to controls stored at –20°C in amber vials .

- Mass Spectrometry : Detect decomposition products (e.g., dechlorinated or oxidized species) and correlate with storage duration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |